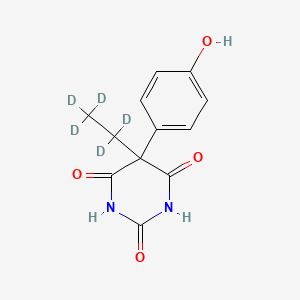

4-Hydroxy Phenobarbital-d5

Description

Significance of Deuterated Standards in Advancing Pharmacometabolomics and Drug Disposition Studies

Pharmacometabolomics, a field that aims to predict drug responses by analyzing metabolic profiles, heavily relies on the ability to accurately measure changes in endogenous and exogenous compounds. nih.gov Deuterated standards are crucial in this context for several reasons. They serve as ideal internal standards in analytical techniques like mass spectrometry, allowing for precise quantification of drug metabolites in biological samples such as blood and urine. clearsynth.comnih.gov This precision is paramount for establishing the pharmacokinetic profiles of drugs, understanding their absorption, distribution, metabolism, and excretion (ADME), and ultimately ensuring their safety and efficacy. nih.govacs.org

The use of deuterated standards helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, where other components in a biological sample can interfere with the measurement of the target analyte. clearsynth.com By introducing a known quantity of a deuterated standard that is chemically identical to the analyte of interest, researchers can normalize the data and obtain highly reliable and reproducible results. nih.gov This enhanced accuracy is critical for making informed decisions in drug development and for personalizing medicine based on an individual's metabolic response. nih.gov

Foundational Principles of Stable Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Stable isotope dilution mass spectrometry (SID-MS) is a reference method for quantitative analysis, renowned for its high precision and accuracy. researchgate.net The fundamental principle of SID-MS involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to a sample. epa.gov This "spiked" sample is then processed, and the ratio of the unlabeled (natural) analyte to the labeled spike is measured using a mass spectrometer. epa.gov

Because the labeled and unlabeled compounds are chemically identical, they behave in the same manner during extraction, chromatography, and ionization. aptochem.comuni-muenchen.de This co-elution and similar behavior ensure that any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. epa.gov Consequently, the measured isotope ratio remains constant and can be used to accurately calculate the initial concentration of the analyte in the sample, independent of sample recovery. epa.gov This methodology provides the highest possible analytical specificity for quantitative determinations. nih.gov

Overview of Phenobarbital (B1680315) Metabolic Pathways: A Contextual Framework for 4-Hydroxy Phenobarbital Research

Phenobarbital, a long-acting barbiturate (B1230296), is primarily metabolized in the liver. wikipedia.org The main metabolic pathway involves hydroxylation of the phenyl group to form p-hydroxyphenobarbital (4-hydroxyphenobarbital). bioline.org.brnih.govontosight.ai This reaction is catalyzed by cytochrome P450 enzymes, particularly isoforms like CYP2C9 and CYP2C19. wikipedia.orgbioline.org.br Following hydroxylation, the resulting 4-hydroxyphenobarbital (B1216408) can be further conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then readily excreted by the kidneys. bioline.org.br While phenobarbital itself is pharmacologically active, its hydroxylated metabolite is considered to be less active. nih.govontosight.ai Understanding this metabolic pathway is crucial for several reasons. It helps in comprehending the duration of action of phenobarbital, potential drug-drug interactions, and inter-individual variability in drug response. nih.govtandfonline.comtandfonline.com Research into 4-hydroxyphenobarbital and its deuterated analog, 4-Hydroxy Phenobarbital-d5, provides essential tools for accurately studying these metabolic processes.

Physicochemical and Analytical Characteristics of this compound

The analytical utility of this compound is intrinsically linked to its specific physicochemical properties. These properties ensure its suitability as an internal standard in sophisticated analytical methodologies.

| Property | Value |

| Chemical Formula | C12H7D5N2O4 |

| Molecular Weight | 253.27 g/mol (approx.) |

| Appearance | Typically an off-white to pale yellow solid. chemicalbook.com |

| Solubility | Slightly soluble in DMSO and methanol. chemicalbook.com |

| Isotopic Purity | High isotopic purity is essential to prevent interference with the non-labeled analyte. |

Note: The molecular weight is an approximation and can vary slightly based on the specific isotopic enrichment.

Role as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application in Chromatography

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), an ideal internal standard should have a retention time very close to that of the analyte. aptochem.com Due to its structural identity with the native 4-hydroxyphenobarbital, the deuterated standard co-elutes with the analyte. aptochem.com This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate quantification. clearsynth.com

Application in Mass Spectrometry

In mass spectrometry, the utility of this compound lies in its mass difference from the unlabeled analyte. The five deuterium (B1214612) atoms increase the mass of the molecule by approximately five mass units. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, even though they have identical chemical structures and chromatographic behavior. acanthusresearch.com This distinction is fundamental to the principle of stable isotope dilution, enabling precise and accurate quantification of 4-hydroxyphenobarbital in complex biological matrices. researchgate.netnih.gov The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative bioanalysis using LC-MS/MS. aptochem.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXMKJNWPXDBP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662020 | |

| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111342-31-5 | |

| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Hydroxy Phenobarbital D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into the Phenobarbital (B1680315) Scaffold

The core strategy for synthesizing 4-Hydroxy Phenobarbital-d5 involves building the barbiturate (B1230296) ring system from precursors that already contain the deuterium labels in the desired position. This approach ensures precise and controlled isotopic labeling. researchgate.net

Regioselective Deuteration Approaches for Phenobarbital Derivatives

The synthesis is designed for regioselectivity, specifically targeting the ethyl group at the C5 position of the barbiturate ring. This is achieved not by direct hydrogen-deuterium exchange on the final molecule, which can be challenging to control, but by using a deuterated building block from the outset of the synthesis. researchgate.netscielo.org.mx The most common method involves the use of a fully deuterated ethylating agent, such as bromoethane-d5 (B31941) (CH₃CH₂-Br). This ensures that all five hydrogen positions on the ethyl group are substituted with deuterium, leading to the desired d5-labeled final product. lgcstandards.comchemicalbook.com This method prevents non-specific deuteration on the phenyl ring or the barbiturate core.

Multi-step Reaction Schemes for this compound Elaboration

The synthesis of this compound is a multi-step process that typically mirrors the classical synthesis of barbiturates, adapted to incorporate the hydroxyl group and the deuterium label. mdpi.comthaiscience.info A plausible and efficient pathway begins with a protected 4-hydroxyphenylacetic acid derivative, which is converted to a malonic ester.

A general synthetic scheme can be outlined as follows:

Preparation of Diethyl (4-hydroxyphenyl)malonate: The synthesis starts with a precursor like diethyl phenylmalonate which is then hydroxylated, or more directly, by starting with a 4-hydroxyphenylacetic acid derivative which is then converted to its corresponding malonic ester, diethyl (4-hydroxyphenyl)malonate. Protecting the hydroxyl group may be necessary in subsequent steps.

Deuterated Alkylation: The diethyl (4-hydroxyphenyl)malonate is deprotonated with a strong base, such as sodium ethoxide, to form a carbanion. This nucleophile is then reacted with bromoethane-d5. This step regioselectively introduces the pentadeuterioethyl group at the alpha-carbon of the malonic ester, yielding diethyl (4-hydroxyphenyl)(ethyl-d5)malonate.

Condensation and Cyclization: The resulting d5-labeled malonic ester is then condensed with urea (B33335) in the presence of a strong base like sodium ethoxide. This reaction forms the heterocyclic barbiturate ring through a cyclization reaction, yielding this compound. thaiscience.info

Deprotection (if necessary) and Purification: If a protecting group was used for the hydroxyl function, it is removed in the final step. The crude product is then subjected to rigorous purification.

Precursor Material Selection and Isotopic Enrichment Considerations

The quality of the final labeled compound is highly dependent on the selection and purity of the precursor materials.

Deuterated Precursor: The key starting material is the deuterium source, typically bromoethane-d5 or iodoethane-d5. The isotopic enrichment of this reagent is paramount. isotope.com To achieve a final product with high isotopic purity (e.g., >98% d5), the deuterated alkylating agent must have a correspondingly high level of deuterium incorporation. rsc.org

Other Precursors: Other precursors include a suitable (4-hydroxyphenyl)malonic ester and urea. These materials must be of high chemical purity to avoid the introduction of impurities that could be difficult to remove from the final product.

Isotopic Enrichment refers to the percentage of a specific isotope at a given atomic position. For this compound, the goal is to maximize the proportion of molecules that contain exactly five deuterium atoms. Using a precursor with 99% isotopic enrichment at each of the five positions on the ethyl group will result in a final product with a very high percentage of the desired d5 isotopologue. isotope.com

Advanced Purification Techniques for High-Purity this compound

Achieving the high purity required for an analytical standard necessitates advanced purification techniques. Following the synthesis, the crude product contains the desired compound along with unreacted starting materials, by-products, and potentially, isotopologues with fewer than five deuterium atoms.

Commonly employed purification methods include:

Column Chromatography: This is often the first step in purification to separate the target compound from major impurities based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative reverse-phase HPLC, is a powerful technique for isolating the target compound with very high chemical purity. nih.gov It separates compounds based on their differential partitioning between a stationary phase and a mobile phase, effectively removing closely related impurities. chromatographyonline.compharmainfonepal.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. chemmethod.com

The combination of these techniques is often required to achieve a chemical and isotopic purity of over 98-99%.

Spectroscopic and Chromatographic Validation of Synthetic Products

Comprehensive analytical validation is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. This involves a combination of spectroscopic and chromatographic methods.

| Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the compound from any non-isotopic impurities. | A single major peak indicates high purity. Retention time matches that of an unlabeled standard. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific location of the deuterium labels. | ¹H NMR shows the absence of signals from the ethyl group protons. ²H NMR shows a signal corresponding to the deuterated ethyl group. ¹³C NMR confirms the carbon skeleton. chemmethod.comnih.govjst.go.jp |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and determines the isotopic purity and enrichment. | Provides an accurate mass measurement that corresponds to the molecular formula C₁₂H₇D₅N₂O₄. rsc.orgnih.govmdpi.com |

Application of High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is the definitive technique for assessing isotopic purity. rsc.orgmdpi.com Unlike nominal mass instruments, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). researchgate.net

This precision allows for the clear differentiation between the desired d5-labeled molecule and other species:

Unlabeled (d0) Compound: 4-Hydroxy Phenobarbital has a distinct, lower mass.

Partially Labeled Isotopologues (d1-d4): These molecules will have masses intermediate between the d0 and d5 compounds.

By analyzing the mass spectrum, the relative abundance of each isotopologue can be measured. The isotopic purity is then calculated by determining the percentage of the d5 species relative to all other isotopologues. rsc.orgresearchgate.net This detailed analysis ensures the reliability of this compound when used as an internal standard in quantitative studies. researchgate.netrsc.org

Nuclear Magnetic Resonance Spectroscopy for Structural and Isotopic Distribution Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules and for confirming the successful incorporation and distribution of stable isotopes. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to verify the molecular structure and the precise locations of the deuterium atoms.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group and the remaining protons of the barbiturate ring. The key feature would be the absence of signals corresponding to the ethyl group protons, which have been replaced by deuterium. The integration of the remaining proton signals would confirm the stoichiometry of the non-deuterated positions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be expected to show signals for all carbon atoms in the structure. The carbons directly bonded to deuterium atoms would exhibit characteristic splitting patterns (due to C-D coupling) and a decrease in signal intensity in proton-decoupled spectra, confirming the locations of isotopic labeling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~ 6.8 | Doublet |

| Aromatic (meta to -OH) | ~ 7.2 | Doublet |

| NH (barbiturate ring) | ~ 8.0 - 11.0 | Broad Singlet |

Note: Predicted values are based on the known spectrum of Phenobarbital and general substituent effects. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (barbiturate ring) | ~ 170 - 180 |

| C (quaternary, C5) | ~ 60 - 70 |

| Aromatic (C-OH) | ~ 155 - 160 |

| Aromatic (CH) | ~ 115 - 130 |

| Aromatic (C-C5) | ~ 130 - 135 |

| CD₂ (ethyl group) | ~ 20 - 30 (signal may be weak or complex) |

| CD₃ (ethyl group) | ~ 5 - 15 (signal may be weak or complex) |

Note: Predicted values are based on the known spectrum of Phenobarbital and general substituent effects. The signals for the deuterated carbons would be significantly less intense and may show coupling to deuterium.

Sophisticated Analytical Methodologies for the Characterization and Quantification of 4 Hydroxy Phenobarbital D5

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for 4-Hydroxy Phenobarbital-d5 Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of phenobarbital (B1680315) and its metabolites from complex biological matrices such as plasma, urine, and whole blood. mdpi.comojp.gov Due to its high sensitivity and specificity, LC-MS is often preferred over other methods like gas chromatography, as it frequently does not require derivatization of the target analytes. mdpi.com In this context, this compound is an ideal internal standard for the quantitative analysis of 4-Hydroxy Phenobarbital. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows it to be distinguished by the mass spectrometer. nih.gov

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) represents the state-of-the-art for clinical and forensic toxicology analysis. ijsra.net This configuration offers enhanced resolution, higher throughput, and superior sensitivity compared to conventional HPLC. ijsra.net Method development for this compound and its corresponding analyte involves a "dilute-and-shoot" approach or a more complex solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and highly selective detection. thermofisher.comlcms.cz

A typical UHPLC-MS/MS method utilizes a reversed-phase column, such as a C18, to separate the compounds of interest. thermofisher.comlcms.cz The use of stable isotope-labeled internal standards like this compound is critical for accurate quantification, compensating for matrix effects and variations in instrument response. csuohio.edu

Interactive Table 1: Typical UHPLC-MS/MS System Parameters

| Parameter | Specification | Purpose |

| UHPLC System | Waters ACQUITY UPLC, Sciex ExionLC | Provides high-resolution separation of analytes. lcms.czsciex.com |

| Analytical Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Stationary phase for retaining and separating phenobarbital metabolites based on polarity. lcms.cznih.gov |

| Mobile Phase A | Aqueous solution with additives (e.g., 2 mM ammonium (B1175870) acetate (B1210297), 0.1% formic acid) | The weaker solvent in the gradient, used to control retention of polar compounds. oup.com |

| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile) | The stronger solvent, used to elute analytes from the column. oup.com |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for efficient separation on a UHPLC column. oup.comshimadzu.com |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP 4500) | Enables highly selective and sensitive detection using MRM mode. lcms.czsciex.com |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Efficiently ionizes acidic compounds like phenobarbital and its metabolites. csuohio.edu |

Achieving baseline separation of phenobarbital and its various metabolites, including the structural isomers amobarbital and pentobarbital, is a critical goal in method development. thermofisher.comshimadzu.com Optimization focuses on several key parameters to ensure that each compound, including the this compound internal standard, is distinctly resolved.

Column Chemistry: Reversed-phase columns, particularly C18 and biphenyl (B1667301) phases, are commonly employed. thermofisher.comshimadzu.com The choice of stationary phase influences the retention and selectivity for the analytes.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. thermofisher.comoup.com The gradient profile—the rate of change in the organic solvent percentage—is carefully adjusted to separate compounds with similar properties. For instance, a shallow gradient can improve the resolution of closely eluting peaks. oup.com

Mobile Phase pH: The pH of the aqueous mobile phase is crucial for acidic compounds like barbiturates. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their retention on the column and improving peak shape. ijsra.net

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40°C) reduces mobile phase viscosity, which can improve peak efficiency and shorten run times. oup.comshimadzu.com

A well-optimized method can achieve the separation of numerous barbiturates and their metabolites within a short analytical run time, often under 7 minutes. oup.com

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity for quantification. sciex.com This technique involves selecting a specific precursor ion (typically the deprotonated molecule, [M-H]⁻, for barbiturates in negative ESI mode) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, characteristic product ion is monitored by the third quadrupole.

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than its unlabeled counterpart due to the five deuterium (B1214612) atoms. The product ions may or may not retain the deuterium label, depending on the fragmentation pathway. The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard is fundamental to a robust quantitative assay. oup.com

Interactive Table 2: Example MRM Transitions for Phenobarbital Metabolites (Negative Ion Mode)

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Role |

| Phenobarbital | 231.1 | 188.0 | Analyte |

| Phenobarbital-d5 | 236.1 | 193.0 | Internal Standard ojp.gov |

| 4-Hydroxy Phenobarbital | 247.1 | 204.0 | Analyte |

| This compound | 252.1 | 209.0 | Internal Standard |

Note: The exact m/z values can vary slightly based on instrument calibration and the specific adduct ion being monitored. The transitions for 4-Hydroxy Phenobarbital and its d5 analog are inferred from the known mass difference and common fragmentation patterns of phenobarbital.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Phenobarbital Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a classic and reliable technique for the analysis of barbiturates. iaea.orggovst.edu However, due to the low volatility and polar nature of phenobarbital and especially its hydroxylated metabolites, direct analysis is challenging. These compounds tend to have poor chromatographic peak shape and may adsorb to active sites within the GC system. nih.gov Therefore, chemical derivatization is an essential prerequisite for successful GC-MS analysis. mdpi.com

Derivatization is a chemical modification process that converts polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile derivatives, making them suitable for GC analysis. jfda-online.com This process improves chromatographic efficiency, enhances thermal stability, and can generate characteristic ions in the mass spectrum that aid in identification. jfda-online.com

Common derivatization strategies for barbiturates and their metabolites include:

Alkylation: This involves replacing active hydrogen atoms on the nitrogen and oxygen atoms with alkyl groups. Methylation using reagents like diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMAH) is a common approach. nih.gov This strategy converts the polar N-H and O-H groups into N-CH₃ and O-CH₃ groups, respectively, significantly increasing volatility.

Silylation: This is another widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing the hydroxyl and amine functional groups present in this compound. mdpi.com

The choice of derivatization reagent depends on the specific analytes and the desired outcome of the analysis. The reaction conditions, including temperature and time, must be carefully optimized to ensure complete and reproducible derivatization.

Once the derivatized this compound and its target analyte are introduced into the GC-MS system, data can be acquired in two primary modes:

Full Scan Acquisition: In this mode, the mass spectrometer scans a wide range of m/z values repeatedly throughout the chromatographic run. This provides a complete mass spectrum for every point in the chromatogram. The resulting spectrum can be compared against spectral libraries (e.g., NIST, Wiley) for qualitative identification of unknown compounds. While excellent for confirmation, full scan mode is less sensitive than SIM.

Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is vastly superior in sensitivity. nih.gov Instead of scanning a wide mass range, the mass spectrometer is programmed to monitor only a few specific, characteristic ions corresponding to the analyte and internal standard. By focusing the detector's time on only these ions of interest, the signal-to-noise ratio is dramatically improved, allowing for much lower detection limits. nih.govchemrxiv.org For the derivatized this compound, specific ions that include the deuterium label would be chosen to distinguish it from the unlabeled analyte.

The combination of derivatization with GC-MS analysis in SIM mode provides a highly sensitive and specific method for quantifying phenobarbital metabolites, with this compound playing an indispensable role as the internal standard. nih.gov

Method Validation Protocols for Bioanalytical Assays Utilizing this compound as Internal Standard

The validation of bioanalytical methods is a critical prerequisite for their application in pharmacokinetic, toxicokinetic, and bioequivalence studies. nih.gov When quantifying an analyte, such as phenobarbital or its primary metabolite 4-hydroxyphenobarbital (B1216408), in a complex biological matrix like plasma or urine, the use of a suitable internal standard (IS) is essential for ensuring the accuracy and precision of the results. researchgate.net A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the unlabeled analyte, causing it to behave similarly during sample extraction, chromatographic separation, and mass spectrometric ionization. virginia.gov This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for variations in sample preparation and potential matrix effects. virginia.gov

Full method validation demonstrates the performance and reliability of the assay, establishing that it is suitable for its intended purpose. pmda.go.jp Key parameters evaluated during validation include linearity, accuracy, precision, matrix effects, and the limits of detection and quantification. nih.govpmda.go.jp

A comprehensive assessment of linearity, accuracy, precision, and matrix effects is fundamental to validating a bioanalytical method. These parameters collectively ensure that the concentration of an analyte can be reliably measured across a specific range in the intended biological matrix.

Linearity: The linearity of a method establishes the relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org For assays using this compound as an IS, a calibration curve is generated by plotting the peak area ratio of the target analyte to the IS against the analyte's nominal concentration. The curve should be continuous and reproducible. gmp-compliance.org A typical calibration curve includes a blank sample, a zero sample (with IS only), and a minimum of six non-zero concentration standards. pmda.go.jpgmp-compliance.org The relationship is generally evaluated using a weighted linear regression model, with a correlation coefficient (r²) of 0.995 or greater being indicative of a strong linear fit. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, expressed as percent bias or relative error (%RE). unesp.br Precision describes the closeness of repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.gov Both are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). pmda.go.jp For a method to be considered reliable, regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value for QC samples, while the precision should not exceed 15% CV. pmda.go.jp For the LLOQ, the criteria are often slightly wider, at ±20% for accuracy and ≤20% for precision. pmda.go.jp

Matrix Effects: Biological matrices contain endogenous components like phospholipids (B1166683) and proteins that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. samipubco.com This phenomenon is known as the matrix effect. samipubco.com The use of a co-eluting SIL-IS like this compound is the most effective way to mitigate this issue, as it is subjected to the same ionization effects as the analyte. virginia.gov The matrix effect is quantitatively assessed by comparing the peak response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the biological matrix.

The following table illustrates typical acceptance criteria and representative results for these validation parameters.

| Parameter | QC Level | Concentration (ng/mL) | Acceptance Criteria | Representative Intra-Day Results | Representative Inter-Day Results |

| Linearity | Calibration Curve | 1 - 1000 | r² ≥ 0.995 | r² = 0.9985 | - |

| Accuracy (% Bias) | LLOQ | 1 | ± 20% | -2.5% | -4.8% |

| LQC | 3 | ± 15% | 1.7% | 3.2% | |

| MQC | 500 | ± 15% | -0.8% | -1.5% | |

| HQC | 800 | ± 15% | 2.1% | 2.9% | |

| Precision (%CV) | LLOQ | 1 | ≤ 20% | 6.8% | 8.2% |

| LQC | 3 | ≤ 15% | 4.5% | 5.1% | |

| MQC | 500 | ≤ 15% | 2.9% | 3.6% | |

| HQC | 800 | ≤ 15% | 3.1% | 4.0% | |

| Matrix Effect | LQC | 3 | IS-Normalized Factor Consistent | 1.03 | - |

| HQC | 800 | IS-Normalized Factor Consistent | 0.98 | - |

Determining the sensitivity limits of a bioanalytical assay is crucial for its application, particularly when measuring low concentrations of an analyte.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified with acceptable accuracy and precision. samipubco.com It is often determined by analyzing samples with very low concentrations and is typically defined as the concentration that produces a signal-to-noise (S/N) ratio of at least 3. scielo.br

Limit of Quantification (LOQ): The LOQ, often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable levels of accuracy and precision. nih.govnih.gov The analyte response at the LLOQ must be identifiable, discrete, and reproducible. nih.gov As mentioned previously, the accepted validation criteria for the LLOQ are typically a precision value of ≤20% CV and an accuracy value within ±20% of the nominal concentration. pmda.go.jp

The following table summarizes the definitions and typical evaluation criteria for LOD and LOQ in a sensitive LC-MS/MS assay.

| Parameter | Definition | Typical Evaluation Method | Representative Value (ng/mL) |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 | 0.3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Must meet accuracy (±20%) and precision (≤20%) criteria. | 1.0 |

Role of 4 Hydroxy Phenobarbital D5 As a De Novo Internal Standard in Quantitative Bioanalysis

Principles of Isotope Dilution Mass Spectrometry in Phenobarbital (B1680315) Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying compounds with high accuracy and precision. researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample before any processing or analysis. researchgate.net In the context of phenobarbital quantitation, a deuterated analog like 4-Hydroxy Phenobarbital-d5 is introduced into the biological matrix at the beginning of the sample preparation process. biopharmaservices.com

The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. researchgate.net However, it is mass-distinguishable by the mass spectrometer due to the mass difference imparted by the heavy isotopes (e.g., deuterium). caymanchem.com By measuring the ratio of the mass spectrometric response of the native analyte (phenobarbital or its metabolites) to that of the known quantity of the added SIL-IS, the concentration of the native analyte can be determined with exceptional accuracy. researchgate.netnih.gov

This ratio-based measurement effectively corrects for variations and inconsistencies that can occur at virtually every stage of the analytical workflow, including:

Sample Preparation: Loss of analyte during extraction or cleanup procedures.

Chromatographic Separation: Minor variations in injection volume.

Mass Spectrometric Ionization: Fluctuations in instrument response or matrix-induced ion suppression/enhancement. researchgate.net

Because the SIL-IS and the analyte are affected proportionally by these variations, their response ratio remains constant, leading to a highly robust and reliable quantification. biopharmaservices.com This makes IDMS a reference measurement procedure for standardizing routine assays. researchgate.netnih.gov

Application of this compound in Assaying Phenobarbital and its Metabolites in Complex Biological Matrices (non-human, in vitro models)

The analysis of phenobarbital and its primary metabolite, 4-hydroxyphenobarbital (B1216408), in complex biological matrices from in vitro models (e.g., liver microsomes, cell cultures, or animal plasma and urine) presents significant analytical challenges. nih.govnih.gov These matrices contain a multitude of endogenous components like proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the "matrix effect." researchgate.net An appropriate internal standard is crucial for mitigating these effects.

Using this compound is particularly advantageous when the analytical method aims to simultaneously quantify both the parent drug (phenobarbital) and its hydroxylated metabolite. Since this compound is structurally very similar to both the parent drug and, more importantly, the 4-hydroxyphenobarbital metabolite, it exhibits similar chromatographic behavior and ionization efficiency. nih.gov This ensures that it can effectively track and compensate for analytical variability for both compounds during the assay.

The primary goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analytes of interest. nih.gov The internal standard, this compound, is added prior to these extraction steps to account for any analyte loss. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile (B52724) or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the supernatant containing the analytes and the internal standard is collected for analysis. While fast, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like diethyl ether or ethyl acetate). researchgate.net By adjusting the pH, phenobarbital and its metabolites can be selectively extracted into the organic layer, leaving many matrix components behind. This technique generally produces a cleaner sample than PPT. virginia.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge to retain the analytes from the liquid sample. researchgate.net Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. SPE can provide the highest degree of sample cleanup and analyte concentration.

The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Solvent-induced denaturation and removal of proteins. nih.gov | Fast, simple, low cost. | Less effective at removing other matrix components (e.g., salts, lipids), potential for significant matrix effects. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. researchgate.net | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires larger volumes of organic solvents. virginia.gov |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. researchgate.net | Excellent sample cleanup, high analyte concentration factor, high selectivity. nih.gov | Higher cost, requires method development to optimize sorbent and solvents. |

For absolute quantification, a calibration curve is constructed to establish the relationship between the instrument response and the known concentration of the analyte. csuohio.edu A series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of phenobarbital and/or 4-hydroxyphenobarbital, along with a constant concentration of the internal standard, this compound. oup.comnih.gov

The samples are processed and analyzed by LC-MS/MS. The calibration curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the corresponding concentration of the analyte. csuohio.edu A regression model is then applied to this data. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is commonly used to ensure accuracy across the entire concentration range, especially at the lower end. csuohio.eduresearchgate.net An excellent correlation coefficient (r² > 0.99) is typically required to demonstrate the linearity of the method. nih.govresearchgate.net

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Concentration Range | 50 - 2000 ng/mL | csuohio.edunih.gov |

| Number of Calibrators | 6-8 non-zero standards | csuohio.eduoup.com |

| Regression Model | Weighted (1/x) linear regression | csuohio.edu |

| Correlation Coefficient (r²) | > 0.995 | nih.gov |

| Intra- and Inter-Assay Precision (%CV) | < 5% | csuohio.edunih.gov |

| Accuracy (%RE) | ± 5% | csuohio.edu |

Comparative Analysis with Other Internal Standards for Phenobarbital Metabolism Studies

The selection of an internal standard is a critical decision in method development. bioanalysis-zone.com For phenobarbital analysis, the most common SIL-IS is Phenobarbital-d5. caymanchem.com However, when studying the metabolism of phenobarbital, which involves the quantification of metabolites like 4-hydroxyphenobarbital, the choice becomes more nuanced.

Phenobarbital-d5: This is an ideal IS for the specific quantification of the parent drug, phenobarbital. It co-elutes and has nearly identical physicochemical properties, ensuring the most accurate correction for analytical variability. caymanchem.com

This compound: This deuterated metabolite is an excellent choice for several reasons in metabolism studies:

Simultaneous Analysis: When quantifying both phenobarbital and 4-hydroxyphenobarbital, a deuterated metabolite standard may track the metabolite's extraction recovery and ionization response more closely than the deuterated parent drug would. nih.gov

Metabolic Stability: It helps to ensure that the internal standard itself is not subject to metabolic conversion during in vitro incubations, a potential issue with some structural analog internal standards.

Chromatographic Integrity: Its retention time will be very close to the unlabeled 4-hydroxyphenobarbital, providing the best correction for any chromatographic drift or matrix effects occurring at that specific elution time.

Mechanistic Enzymology and Biotransformation Studies Employing 4 Hydroxy Phenobarbital D5

Elucidation of Cytochrome P450 (CYP) Isoform Contributions to Phenobarbital (B1680315) Hydroxylation

The biotransformation of phenobarbital to its primary metabolite, 4-hydroxyphenobarbital (B1216408), is a critical step in its detoxification and elimination. clinpgx.org This hydroxylation reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Identifying the specific CYP isoforms responsible is fundamental to understanding drug-drug interactions and inter-individual variability in drug response. Phenobarbital is known to be a prototypical inducer of several CYP enzymes, including members of the CYP2B, 2C, and 3A subfamilies. mdpi.comnih.gov The use of 4-Hydroxy Phenobarbital-d5 as an internal standard is essential for accurately quantifying the formation of 4-hydroxyphenobarbital and thus determining the activity of these specific enzymes.

In vitro systems are indispensable for pinpointing the contributions of specific enzymes to drug metabolism without the complexities of a whole-organism model. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a rich complement of CYP enzymes and are commonly used to study the metabolism of compounds like phenobarbital. nih.gov In these experiments, phenobarbital is incubated with liver microsomes, and the rate of 4-hydroxyphenobarbital formation is measured over time.

To further dissect the specific isoforms involved, recombinant enzymes are used. These are individual human CYP enzymes expressed in a controlled cellular system (e.g., insect cells or bacteria), allowing researchers to test the metabolic capability of each isoform one by one. By incubating phenobarbital with a panel of recombinant CYPs, the relative contribution of each enzyme to the formation of 4-hydroxyphenobarbital can be determined. In both microsomal and recombinant enzyme systems, this compound is added to samples during analysis to serve as an internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and precision in the measurement of the metabolite.

Understanding the kinetics of an enzyme-catalyzed reaction provides insight into the efficiency of the metabolic process. By measuring the rate of 4-hydroxyphenobarbital formation at various phenobarbital concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.

Kₘ (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for the substrate.

Vₘₐₓ (Maximum velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

These kinetic studies are performed using the in vitro systems described above. The precise quantification of the 4-hydroxyphenobarbital metabolite, enabled by the use of this compound as an internal standard, is crucial for generating reliable kinetic data. This data helps predict how efficiently phenobarbital will be metabolized at different concentrations and how its metabolism might be affected by other drugs.

Table 1: Investigating Phenobarbital Hydroxylation using In Vitro Systems

| Experimental System | Purpose | Key Parameters Measured | Role of this compound |

|---|---|---|---|

| Liver Microsomes | To study overall hepatic metabolism and identify primary metabolizing enzymes. | Rate of metabolite formation. | Internal standard for accurate quantification of 4-Hydroxy Phenobarbital. |

| Recombinant CYP Enzymes | To identify specific CYP isoforms responsible for hydroxylation. | Catalytic activity of individual isoforms. | Internal standard for precise measurement of isoform-specific metabolite formation. |

| Enzyme Kinetic Assays | To characterize the efficiency and capacity of the metabolic reaction. | Kₘ (enzyme-substrate affinity) and Vₘₐₓ (maximum reaction rate). | Ensures reliable quantification required for generating accurate kinetic plots. |

Role of this compound in Investigating Enzyme Inhibition and Induction Phenomena

Phenobarbital is a well-known modulator of drug-metabolizing enzymes, acting as a classic inducer. mdpi.commdpi.com This induction can significantly alter its own metabolism and that of co-administered drugs. drugbank.com

Enzyme Induction: Phenobarbital treatment upregulates the expression of several drug-metabolizing enzymes, notably CYP2B, CYP2C, and CYP3A isoforms. mdpi.comnih.gov In research settings, this is studied by treating animal models or cell cultures with phenobarbital and then preparing liver microsomes or cell lysates. nih.gov The activity of the induced enzymes is then assayed. By measuring the increased rate of 4-hydroxyphenobarbital formation from phenobarbital in these induced systems, researchers can quantify the extent of induction. The use of this compound ensures that these measurements are accurate, providing a clear picture of the inductive effect.

Enzyme Inhibition: Conversely, studies may investigate compounds that inhibit phenobarbital hydroxylation. In these assays, a potential inhibitor is co-incubated with phenobarbital in an in vitro system. A reduction in the rate of 4-hydroxyphenobarbital formation indicates inhibition. Again, this compound is the analytical standard of choice to precisely quantify this change in metabolite production.

Tracers for Unraveling Metabolic Pathways of Phenobarbital and Related Barbiturates

Stable isotope-labeled tracers, such as deuterium-labeled phenobarbital (the parent compound that is metabolized to this compound), are powerful tools for elucidating complex metabolic pathways. nih.govnih.gov When a patient or animal model is administered a dose of labeled phenobarbital, the labeled drug and its subsequent metabolites can be distinguished from their unlabeled, endogenous counterparts by mass spectrometry. capes.gov.brnih.gov

This methodology allows researchers to:

Trace the metabolic fate of the parent drug unequivocally.

Identify previously unknown metabolites.

Quantify the flux through different metabolic pathways, such as hydroxylation versus N-glucosidation. clinpgx.orgdntb.gov.ua

By following the appearance of labeled 4-hydroxyphenobarbital and other downstream products, a comprehensive map of phenobarbital's biotransformation can be constructed. This compound is essential in these studies as a reference standard to confirm the identity and quantify the amount of the labeled metabolite formed in vivo.

Cross-Species Metabolic Comparisons of Phenobarbital Hydroxylation using Stable Isotope Probes (animal models, not human clinical)

The expression and activity of CYP enzymes can vary significantly between species, leading to differences in drug metabolism and toxicity. labcorp.commdpi.com Therefore, understanding the cross-species metabolism of phenobarbital is crucial for preclinical drug development and for validating animal models.

Studies comparing phenobarbital metabolism in different animal species (e.g., rats, mice, dogs, cattle) utilize stable isotope probes to investigate these differences. mdpi.com By administering phenobarbital to various animal models and analyzing plasma and urine, researchers can compare the profiles of metabolites, including the primary metabolite, 4-hydroxyphenobarbital. For example, phenobarbital is known to induce CYP2B, 2C, and 3A enzymes in cattle, and the catalytic activity related to these isoforms can be assessed. mdpi.com The use of this compound as an analytical standard allows for consistent and reliable quantification of this key metabolite across different biological matrices and species, facilitating direct comparisons of metabolic rates and pathways. This information is vital for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.

Table 2: Species-Dependent Induction of Cytochrome P450 by Phenobarbital

| Species | Key CYP Isoforms Induced by Phenobarbital | Typical Research Finding |

|---|---|---|

| Rat | CYP2B, CYP2C, CYP3A families | Strong induction of P450 enzymes, historically used as a model for induction studies. nih.gov |

| Bovine (Cattle) | CYP2B, CYP2C, CYP3A, and CYP2E1 | Significant increase in total CYP content and specific activities related to induced isoforms. mdpi.com |

| Mouse | Cyp2b, Cyp2c, Cyp3a families | Induction is primarily mediated by the Constitutive Androstane Receptor (CAR). nih.gov |

Pharmacokinetic Research Applications of 4 Hydroxy Phenobarbital D5 in Preclinical Models

Design of In Vivo Studies in Animal Models for Phenobarbital (B1680315) Disposition (excluding human clinical data)

Preclinical in vivo studies designed to elucidate the disposition of phenobarbital are foundational to understanding its therapeutic window and metabolic fate. Animal models, most commonly rodents such as rats, are frequently employed for these investigations. The design of such studies often involves the administration of a controlled dose of phenobarbital, followed by the collection of biological samples, primarily blood (plasma or serum) and urine, at predetermined time points.

The incorporation of 4-Hydroxy Phenobarbital-d5 into these study designs is primarily as an internal standard during the analytical phase. While the deuterated compound itself is not administered to the animals, its use is critical for the accurate quantification of both the parent drug, phenobarbital, and its non-labeled metabolite, 4-hydroxy phenobarbital, in the collected biological matrices. This is particularly important for constructing accurate concentration-time profiles, which form the basis of all subsequent pharmacokinetic analyses.

A typical study design would involve acclimatizing the animals, followed by the administration of phenobarbital via a relevant route, such as intravenous or oral gavage. Serial blood samples are then collected over a period that is sufficient to characterize the absorption, distribution, and elimination phases of the drug. Urine may also be collected over specified intervals to assess renal clearance. The precise timing of sample collection is crucial and is often guided by preliminary studies or existing literature on phenobarbital's pharmacokinetics in the chosen species.

Assessment of Absorption, Distribution, and Elimination Kinetics of Phenobarbital and its Deuterated Metabolite

The use of this compound as an internal standard in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise measurement of phenobarbital and its metabolite concentrations in plasma and urine. These concentration data are then used to derive key pharmacokinetic parameters that describe the drug's absorption, distribution, and elimination.

Absorption: Following oral administration of phenobarbital, the rate and extent of its absorption can be determined. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.

Distribution: The distribution of phenobarbital throughout the body is characterized by the apparent volume of distribution (Vd). This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd suggests extensive tissue distribution. For instance, studies in rats have shown that phenobarbital distributes to various tissues.

Elimination: The elimination of phenobarbital from the body is a combination of metabolism and excretion. The elimination half-life (t1/2) represents the time it takes for the plasma concentration of the drug to decrease by half. Clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time. It is a critical parameter for understanding the efficiency of drug elimination. In rats, the elimination half-life of phenobarbital has been reported to be approximately 11 hours. nih.gov The primary metabolite, p-hydroxyphenobarbital, is eliminated very rapidly. nih.gov

The pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs is a critical assumption in these studies. Research has demonstrated that for phenobarbital, there is no significant kinetic isotope effect, meaning the rates of metabolism for the labeled and unlabeled drug are the same. This validates the use of deuterated standards in obtaining reliable pharmacokinetic data.

Quantitative Analysis of Phenobarbital Turnover and Metabolic Clearance in Preclinical Systems

The accurate quantification of phenobarbital and its metabolites, enabled by the use of this compound, is essential for determining the rates of drug turnover and metabolic clearance. Metabolic clearance refers to the volume of plasma cleared of the drug due to metabolism, primarily in the liver.

By measuring the concentrations of both phenobarbital and 4-hydroxy phenobarbital in plasma and urine over time, researchers can calculate the rate of formation of the metabolite and the rate of elimination of the parent drug. This allows for the determination of the metabolic clearance of phenobarbital, which is a key component of its total body clearance.

For example, a study utilizing a sensitive and specific GLC-chemical-ionization mass spectrometric method with stable isotope analogs as internal standards allowed for the simultaneous assay of phenobarbital and p-hydroxyphenobarbital in biological fluids. This method demonstrated high precision, with intraday relative standard deviations of less than 2% for phenobarbital and less than 4% for p-hydroxyphenobarbital. Such precision is crucial for accurately calculating metabolic clearance rates.

The data obtained from these quantitative analyses can be presented in tables to summarize the key pharmacokinetic parameters.

Table 1: Illustrative Pharmacokinetic Parameters of Phenobarbital in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Elimination Half-Life (t1/2) | 11 ± 2 | hours |

| Volume of Distribution (Vd) | Data not available | L/kg |

| Total Body Clearance (CL) | Data not available | L/hr/kg |

| Metabolic Clearance | Data not available | L/hr/kg |

Compartmental and Non-Compartmental Pharmacokinetic Modeling Incorporating Deuterated Metabolites

The plasma concentration-time data, accurately quantified using this compound as an internal standard, serve as the input for pharmacokinetic modeling. Both compartmental and non-compartmental approaches can be employed to describe the disposition of phenobarbital.

Non-Compartmental Analysis (NCA): This method does not assume a specific compartmental model and is often used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, t1/2, and CL directly from the concentration-time data. NCA provides a straightforward assessment of drug exposure and elimination.

Compartmental Modeling: This approach involves fitting the concentration-time data to a mathematical model consisting of one or more compartments that represent different tissues or fluids in the body. For phenobarbital, both one-compartment and two-compartment models have been used to describe its pharmacokinetics in preclinical species. These models can provide more detailed insights into the distribution and elimination processes.

The inclusion of metabolite data, such as that for 4-hydroxy phenobarbital, allows for the development of more sophisticated pharmacokinetic models. These models can simultaneously describe the kinetics of both the parent drug and its metabolite, providing estimates of the rate of metabolism and the subsequent elimination of the metabolite. The use of deuterated standards like this compound is instrumental in generating the high-quality data required for the development and validation of these complex models. For instance, a pharmacokinetic model for phenobarbital in rats was developed to establish the relationship between its concentration and anticonvulsant effect. nih.gov

Emerging Research Directions and Future Prospects for 4 Hydroxy Phenobarbital D5 in Chemical Biology

Integration with Advanced Mass Spectrometry Imaging Techniques for Tissue Distribution Studies (non-human)

Mass Spectrometry Imaging (MSI) is a powerful tool that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels. youtube.comnih.gov The integration of 4-Hydroxy Phenobarbital-d5 with advanced MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), offers a unique opportunity to map its distribution in non-human tissues with high specificity and sensitivity. rsisinternational.orgnih.gov

In a typical MALDI-MSI experiment, a thin tissue section from a non-human subject administered with phenobarbital (B1680315) would be coated with a matrix that absorbs laser energy. nih.gov A laser is then rastered across the tissue, desorbing and ionizing molecules, including this compound. rsisinternational.org The resulting mass spectra are used to generate an ion image that shows the precise location and relative abundance of the deuterated metabolite within the tissue architecture. youtube.com DESI-MSI, an ambient ionization technique, works by directing a charged solvent spray onto the tissue surface to desorb and ionize molecules, which can then be analyzed by a mass spectrometer to create a spatial map of this compound. nih.govresearchgate.net

These techniques provide invaluable insights into the pharmacokinetics and toxicology of phenobarbital by revealing the accumulation of its hydroxylated metabolite in specific organs and sub-organ structures. The high resolving power of techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) combined with MALDI can further enhance the specificity of detection, allowing for the differentiation of this compound from endogenous molecules with similar masses. nih.gov

| Technique | Principle | Advantages for this compound Imaging | Considerations |

|---|---|---|---|

| MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) | A laser desorbs and ionizes molecules from a tissue section coated with an energy-absorbing matrix. | High sensitivity, good spatial resolution, and compatibility with a wide range of molecules. | Requires matrix application which can sometimes interfere with analysis; performed under vacuum. |

| DESI-MSI (Desorption Electrospray Ionization) | A charged solvent spray desorbs and ionizes molecules from the tissue surface in an ambient environment. | Minimal sample preparation, analysis under ambient conditions, and reduced risk of analyte degradation. | Spatial resolution may be lower than MALDI; solvent choice is critical for optimal ionization. |

Application in Metabolomics and Fluxomics Studies for System-Level Understanding of Drug Metabolism

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and fluxomics research. nih.gov this compound serves as an ideal internal standard in metabolomics studies for the accurate quantification of its unlabeled counterpart, 4-Hydroxy Phenobarbital. clearsynth.com By adding a known amount of the deuterated standard to a biological sample, variations in sample preparation and instrument response can be normalized, leading to more reliable and reproducible results. isolife.nl This is particularly crucial for compensating for matrix effects in complex biological samples, where other compounds can suppress or enhance the ionization of the analyte. clearsynth.comkcasbio.com

In fluxomics, which aims to measure the rates of metabolic reactions, stable isotope tracers are used to follow the flow of atoms through metabolic pathways. nih.gov While not a tracer for a central metabolic pathway, the administration of deuterated phenobarbital and subsequent monitoring of this compound formation can provide a dynamic view of phenobarbital metabolism. nih.gov This approach allows researchers to investigate how different physiological or pathological conditions affect the rate of phenobarbital hydroxylation, offering a system-level understanding of its metabolic fate. youtube.com

| Field of Study | Application of this compound | Research Findings Enabled |

|---|---|---|

| Metabolomics | Used as an internal standard for the quantification of endogenous 4-Hydroxy Phenobarbital. | Accurate and precise measurement of metabolite levels, correction for matrix effects, and improved method validation. clearsynth.com |

| Fluxomics | Used as a tracer to study the rate of phenobarbital hydroxylation. | Insights into the dynamics of drug metabolism, understanding the influence of external factors on metabolic rates, and elucidation of metabolic pathways. nih.gov |

Development of Reference Materials and Certified Standards for Inter-Laboratory Comparability

The availability of high-purity reference materials is essential for ensuring the accuracy and comparability of analytical measurements across different laboratories. controllab.comhsa.gov.sg this compound is available as a certified reference material (CRM), which has been manufactured and tested to meet stringent quality standards. lgcstandards.comlgcstandards.com These standards are accompanied by a certificate of analysis that provides detailed information about their purity, identity, and concentration. hsa.gov.sg

The development and use of CRMs for this compound are critical for several reasons. They serve as a benchmark for method validation, ensuring that an analytical procedure is accurate, precise, and robust. controllab.com In proficiency testing schemes, these standards are used to assess the performance of different laboratories, thereby promoting inter-laboratory comparability and confidence in analytical results. Furthermore, CRMs are indispensable for quality control in routine analyses, helping to monitor the performance of analytical instruments and procedures over time. The availability of such standards for both the deuterated and unlabeled forms of 4-Hydroxy Phenobarbital enhances the reliability of scientific findings. lgcstandards.com

| Parameter | Specification |

|---|---|

| Chemical Name | 5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione lgcstandards.com |

| CAS Number | 111342-31-5 pharmaffiliates.com |

| Purity | Typically >98% |

| Format | Neat solid or solution in a specified solvent |

| Documentation | Certificate of Analysis with details on identity, purity, and concentration |

Potential in Advanced Analytical Techniques for Environmental and Forensic Toxicology (focus on methodology)

In environmental and forensic toxicology, the accurate detection and quantification of drugs and their metabolites in complex matrices such as water, blood, and urine are of paramount importance. nih.govijsra.net Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for this purpose. oup.comresearchgate.net The use of a deuterated internal standard like this compound is a key methodological enhancement in these analyses. aptochem.com

Methodologically, this compound is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. researchgate.net This means it co-elutes with 4-Hydroxy Phenobarbital during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. aptochem.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument performance can be corrected for by monitoring the ratio of the analyte to the internal standard. nih.gov This stable isotope dilution method significantly improves the accuracy, precision, and robustness of the analytical method, which is critical for the definitive identification and quantification required in forensic and environmental testing. csuohio.edu

| Methodological Aspect | Advantage Conferred by this compound |

|---|---|

| Quantification | Improves accuracy and precision by correcting for analyte loss during sample preparation and analysis. nih.gov |

| Matrix Effect Compensation | Normalizes for signal suppression or enhancement caused by co-extractives in the sample matrix. kcasbio.com |

| Method Robustness | Increases the reliability and ruggedness of the analytical method across different sample types and instrument conditions. aptochem.com |

| Confirmation of Identity | The known mass shift between the analyte and the deuterated standard aids in the confident identification of the target compound. |

Q & A

Q. What is the structural identification of 4-Hydroxy Phenobarbital-d5, and how is it confirmed experimentally?

Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The deuterium labeling pattern (e.g., positions on the aromatic ring or side chain) must be verified using isotopic distribution analysis in HRMS and deuterium-specific NMR shifts. For example, Phenobarbital-D5 variants with deuterium on the ring versus the side chain exhibit distinct spectral signatures .

Q. How is this compound synthesized, and what strategies ensure deuterium incorporation?

Synthesis typically involves isotopic exchange or precursor-directed biosynthesis. Deuterium labeling is achieved using deuterated reagents (e.g., D₂O or deuterium gas) under controlled reaction conditions. The choice of labeling method depends on the target position (ring vs. side chain), as seen in Phenobarbital-D5 standards, which are synthesized with specific deuterium configurations to avoid metabolic interference .

Q. What role does this compound serve as an internal standard in analytical workflows?

It is used as a stable isotopically labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify phenobarbital and its metabolites. Its deuterated structure minimizes matrix effects and co-elution interferences, improving precision in pharmacokinetic studies .

Advanced Research Questions

Q. How can discrepancies in deuterium labeling positions impact analytical results, and how are these resolved?

Deuterium placement (e.g., ring vs. side chain) affects fragmentation patterns in MS and retention times in chromatography. Researchers must validate reference materials using orthogonal techniques (e.g., NMR and MS/MS) to confirm labeling positions. For instance, Phenobarbital-D5 standards with differing deuterium configurations (CAS 72793-46-5 vs. 73738-05-3) require explicit verification to avoid quantification errors .

Q. What methodological considerations are critical when quantifying metabolites using deuterated internal standards like this compound?

Key considerations include:

- Ion suppression/enhancement: Assess matrix effects by comparing analyte response in spiked vs. neat samples.

- Deuterium isotope effects: Monitor for retention time shifts caused by isotopic substitution, which may require chromatographic method optimization.

- Cross-talk: Ensure no overlap between analyte and IS transitions in MS/MS detection .

Q. How can researchers validate analytical methods involving this compound in complex biological matrices?

Validation follows guidelines such as FDA Bioanalytical Method Validation, including:

- Linearity: Test over the expected concentration range (e.g., 1–1000 ng/mL).

- Recovery: Compare extraction efficiency in urine, plasma, or serum using deuterated vs. non-deuterated analogs.

- Stability: Evaluate short- and long-term stability under storage conditions relevant to the study design .

Q. What strategies resolve spectral interferences caused by deuterium isotope effects in high-throughput assays?

- Chromatographic separation: Optimize gradient elution to resolve co-eluting deuterated and non-deuterated species.

- Data processing: Use software algorithms to deconvolute overlapping peaks.

- Alternative labeling: Consider ¹³C or ¹⁵N labels if deuterium-induced shifts are problematic .

Data Contradictions and Mitigation

- CAS Number Ambiguities: Phenobarbital-D5 variants (e.g., ring- vs. side chain-labeled) have distinct CAS numbers (72793-46-5 vs. 73738-05-3). Researchers must cross-reference supplier certificates and analytical data to confirm isotopic integrity .

- Matrix Effects: Discrepancies in recovery rates across studies may arise from differences in sample preparation (e.g., protein precipitation vs. solid-phase extraction). Standardize protocols using published methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.